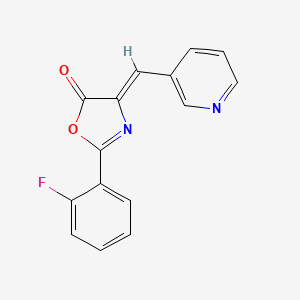
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one, also known as FOZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FOZ is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one may also modulate the activity of certain neurotransmitters in the brain, leading to its potential therapeutic effects in treating neurological disorders.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its potential anti-inflammatory effects. In addition, 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been shown to modulate the levels of certain neurotransmitters in the brain, leading to its potential therapeutic effects in treating neurological disorders.
实验室实验的优点和局限性
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has several advantages as a chemical compound for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, there are also limitations to using 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, which may hinder its potential applications in certain fields of research.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one. One potential direction is to further investigate its potential therapeutic effects in treating cancer, Alzheimer's, and Parkinson's. Another potential direction is to study its potential applications in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one and its potential toxicity in different experimental settings.
Conclusion
In conclusion, 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one is a promising chemical compound that has shown potential applications in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one as a therapeutic agent.
合成方法
The synthesis of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one can be achieved using different methods. One of the most commonly used methods is the reaction of 2-fluorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one as a yellow crystalline solid. Other methods of synthesis include the use of different catalysts and solvents.
科学研究应用
2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-microbial properties. 2-(2-fluorophenyl)-4-(3-pyridinylmethylene)-1,3-oxazol-5(4H)-one has also been shown to have potential therapeutic effects in treating diseases such as cancer, Alzheimer's, and Parkinson's.
属性
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-12-6-2-1-5-11(12)14-18-13(15(19)20-14)8-10-4-3-7-17-9-10/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXOJWTVEKYXDQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5459362.png)
![3-{2-[ethyl(isopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5459376.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)
![4-(5-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-2-thienyl)-2-methylbut-3-yn-2-ol](/img/structure/B5459406.png)
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)
![N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
![13-[(1-ethyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-N-phenyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B5459436.png)
![2-phenyl-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5459437.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![1-(4-ethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5459448.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide](/img/structure/B5459464.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)